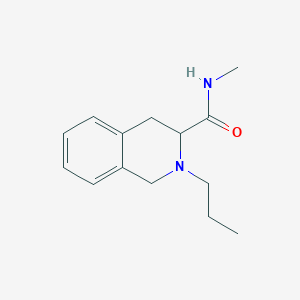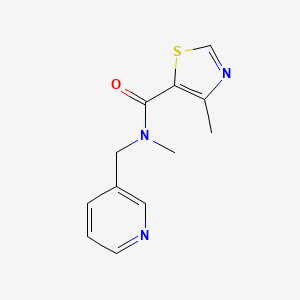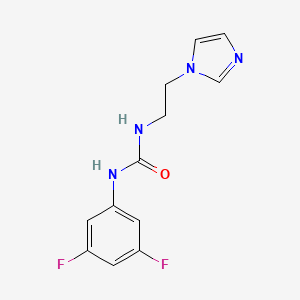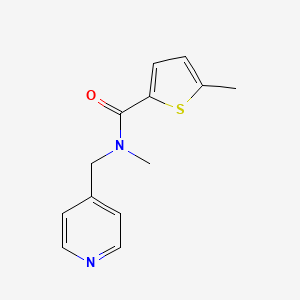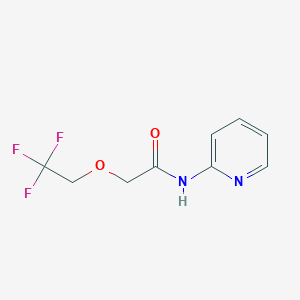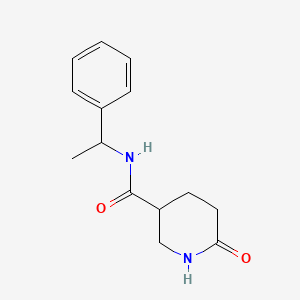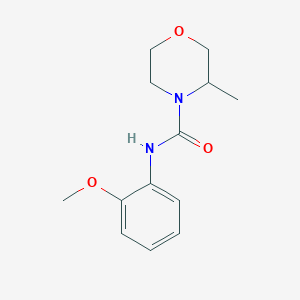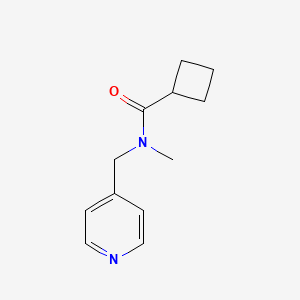
N-methyl-N-(pyridin-4-ylmethyl)cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(pyridin-4-ylmethyl)cyclobutanecarboxamide (also known as JNJ-40411813) is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound belongs to the class of cyclobutane carboxamide derivatives and has shown promising results in various studies.
Wirkmechanismus
The exact mechanism of action of N-methyl-N-(pyridin-4-ylmethyl)cyclobutanecarboxamide is not fully understood. However, it is believed that this compound acts as a selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in various physiological processes such as learning and memory.
Biochemical and Physiological Effects
Studies have shown that N-methyl-N-(pyridin-4-ylmethyl)cyclobutanecarboxamide has various biochemical and physiological effects. For example, it has been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, this compound has been shown to have anxiolytic and antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-methyl-N-(pyridin-4-ylmethyl)cyclobutanecarboxamide in lab experiments is its selectivity for the α7 nicotinic acetylcholine receptor. This allows researchers to investigate the role of this receptor in various physiological processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-methyl-N-(pyridin-4-ylmethyl)cyclobutanecarboxamide. For example, further studies are needed to fully understand the mechanism of action of this compound. Additionally, more research is needed to investigate the potential applications of this compound in the treatment of various neurological disorders.
Conclusion
N-methyl-N-(pyridin-4-ylmethyl)cyclobutanecarboxamide is a promising compound that has shown potential applications in scientific research. While further studies are needed to fully understand its mechanism of action and potential applications, this compound has already shown promising results in various studies.
Synthesemethoden
The synthesis of N-methyl-N-(pyridin-4-ylmethyl)cyclobutanecarboxamide involves the reaction of pyridine-4-carboxaldehyde with cyclobutanecarboxylic acid in the presence of a base. The resulting product is then methylated using methyl iodide to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-(pyridin-4-ylmethyl)cyclobutanecarboxamide has been studied extensively for its potential applications in scientific research. This compound has shown promising results in various studies, including its use as a tool for investigating the role of certain receptors in the brain.
Eigenschaften
IUPAC Name |
N-methyl-N-(pyridin-4-ylmethyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-14(12(15)11-3-2-4-11)9-10-5-7-13-8-6-10/h5-8,11H,2-4,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXHOSSNGHNAEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=NC=C1)C(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]quinoline-2-carboxamide](/img/structure/B7526705.png)
![1-[3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)phenyl]-3-(furan-3-ylmethyl)urea](/img/structure/B7526729.png)
![2-[(5-Chlorothiophen-2-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7526737.png)
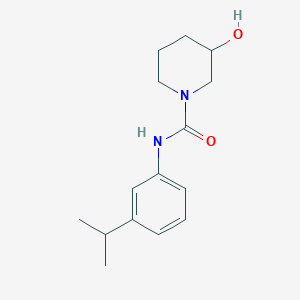
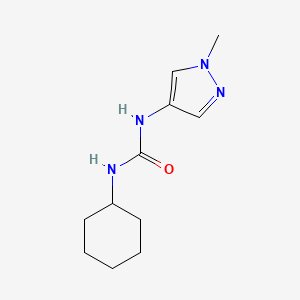
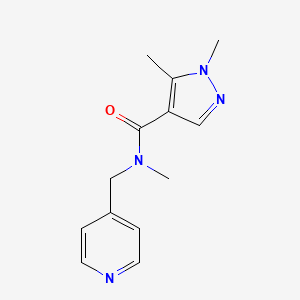
![2-[4-(Hydroxymethyl)piperidin-1-yl]-1-pyrrolidin-1-ylpropan-1-one](/img/structure/B7526778.png)
